N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Overview
Description
“N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones . These compounds have been synthesized as a result of a series of transformations .
Synthesis Analysis
The synthesis of these compounds involves several steps, including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include hydrolysis, cyclization, and treatment with substituted anilines . More detailed information about the specific reactions of “N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” was not found in the available sources.
Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. It shows inhibitory effects against cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) . The synthesized derivatives exhibit promising cytotoxic activity, making them candidates for further investigation in cancer therapy.
- N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has been evaluated for its antimicrobial activity. Researchers have reported its effectiveness against various pathogens, including bacteria and fungi . This property could be valuable in developing new antimicrobial agents.
- The compound’s anti-inflammatory properties have been investigated. While more studies are needed, initial findings suggest that it may modulate inflammatory pathways . Such effects could be relevant in treating inflammatory conditions.
- Preliminary research indicates that this compound possesses antipyretic (fever-reducing) and analgesic (pain-relieving) properties . These attributes could contribute to its potential therapeutic applications.
- Some studies have explored the antiviral potential of N’-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide. While specific mechanisms remain to be elucidated, it shows promise in inhibiting viral replication . Further investigations are warranted.
- Researchers have investigated the compound’s ability to selectively inhibit enzymes. Enzyme inhibition plays a crucial role in drug development, and this compound’s unique structure may offer opportunities for targeted therapies .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Potential
Antipyretic and Analgesic Effects
Antiviral Activity
Selective Enzyme Inhibition
Future Directions
The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor, given the promising results shown by some pyrazolo[3,4-d]pyrimidine derivatives . More research could also be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
- However, we can explore related compounds and their targets. For instance, pyrazolo[3,4-d]pyrimidines have been investigated as kinase inhibitors, particularly cyclin-dependent kinase 2 (CDK2) and cyclin A2 . It’s possible that our compound shares similar targets.
- Without specific data on this compound, we can draw parallels from related molecules. For instance, pyrazolo[3,4-d]pyrimidines have been studied as CDK2 inhibitors, blocking cell cycle progression .
Target of Action
Mode of Action
properties
IUPAC Name |
N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-13-8-9-16(10-14(13)2)26-19-17(11-23-26)18(21-12-22-19)24-25-20(27)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,25,27)(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLWEOWIQFZSNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
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